1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride is an important structural motif of various natural products and therapeutic lead compounds . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. It has been found that the compound can act as precursors for various alkaloids displaying multifarious biological activities . The compound’s interaction with its targets results in changes that lead to its biological effects.
Biochemical Pathways
The compound affects various biochemical pathways. It is involved in the synthesis of various biologically important nitrogen heterocycles . It is also known to function as antineuroinflammatory agents .
Result of Action
The molecular and cellular effects of the compound’s action are diverse. It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It has also been used in the synthesis of inhibitors of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinase .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as matrix-degrading metalloproteinases and apoprotein B-100 biosynthesis inhibitors . These interactions are essential for understanding the compound’s role in inflammation and other biochemical pathways.
Cellular Effects
1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit inflammation and affect the biosynthesis of apoprotein B-100 . These effects are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an inhibitor of matrix-degrading metalloproteinases, which are involved in tissue remodeling and inflammation . This inhibition is critical for its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining its safety and efficacy in potential treatments .
Metabolic Pathways
1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is localized within specific subcellular compartments. This localization is directed by targeting signals and post-translational modifications, which influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system . The reaction conditions typically include:
Reagents: Aromatic aldehyde, amine, acid catalyst (e.g., hydrochloric acid)
Conditions: Room temperature to moderate heating, solvent (e.g., ethanol or methanol)
Another method involves the reduction of isoquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency
Purification steps: Such as crystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Reduction: Formation of tetrahydroisoquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Introduction of functional groups at specific positions on the isoquinoline ring using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents (e.g., dichloromethane)
Major Products Formed
Oxidation: Isoquinoline derivatives with various functional groups
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Functionalized isoquinoline compounds with halogens or alkyl groups
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the carboxylic acid group, used as a precursor in organic synthesis.
1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: A related compound with a carboxylic acid group at a different position, studied for its biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: A derivative with additional methoxy groups, investigated for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPUXKEOGYFMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1841081-68-2 | |
Record name | 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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